Cas no 1824048-75-0 (3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid)

3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid is a protected benzoic acid derivative featuring both Boc (tert-butoxycarbonyl) and dichloro substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide coupling and pharmaceutical research, where the Boc group provides selective deprotection under mild acidic conditions. The dichloro substitution enhances its reactivity in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Its crystalline solid form ensures stability and ease of handling. The carboxyl group allows further functionalization, making it valuable for constructing complex molecules. Suitable for controlled modifications, it is often employed in medicinal chemistry for developing bioactive scaffolds. Storage under inert conditions is recommended to preserve integrity.
3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid structure
1824048-75-0 structure
Product Name:3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid
CAS No:1824048-75-0
MF:C12H13Cl2NO4
MW:306.141921758652
CID:5799702
PubChem ID:129951077
Update Time:2025-05-20

3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{[(tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid
    • EN300-12443081
    • 1824048-75-0
    • 3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid
    • Inchi: 1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-8-5-6(13)4-7(9(8)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
    • InChI Key: JICCLEVPIUVIOB-UHFFFAOYSA-N
    • SMILES: ClC1C(C(=O)O)=CC(=CC=1NC(=O)OC(C)(C)C)Cl

Computed Properties

  • Exact Mass: 305.0221633g/mol
  • Monoisotopic Mass: 305.0221633g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 75.6Ų

3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid Pricemore >>

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3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid Related Literature

Additional information on 3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid

Introduction to 3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid (CAS No. 1824048-75-0)

3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid (CAS No. 1824048-75-0) is a versatile organic compound with significant applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group, an amino group, and two chlorine atoms on the benzene ring. These functional groups contribute to its chemical stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to protect amino groups during multi-step reactions. The Boc group can be easily removed under mild acidic conditions, allowing for the selective deprotection of the amino group without affecting other functional groups in the molecule. This property makes 3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid an essential building block in the synthesis of peptides and other nitrogen-containing compounds.

The presence of two chlorine atoms on the benzene ring imparts additional reactivity and versatility to the molecule. Chlorine atoms can participate in various substitution reactions, such as nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS). These reactions are crucial for the synthesis of a wide range of derivatives, including pharmaceuticals, agrochemicals, and materials with specific properties.

In recent years, there has been growing interest in the use of 3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid as a starting material for the development of novel therapeutic agents. One notable application is in the field of cancer research, where this compound has been used to synthesize targeted prodrugs that can selectively release active drugs in tumor environments. The Boc-protected amino group can be conjugated with targeting moieties or drug payloads, while the chlorine atoms can be modified to enhance solubility or improve pharmacokinetic properties.

A study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of derivatives derived from 3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid. The researchers demonstrated that these derivatives exhibited potent anticancer activity against various human cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compounds were found to induce apoptosis and inhibit cell proliferation through multiple mechanisms, such as disrupting microtubule dynamics and activating caspase-dependent pathways.

Beyond its applications in cancer therapy, 3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid has also shown promise in other therapeutic areas. For example, it has been used as a key intermediate in the synthesis of antiviral agents targeting RNA viruses. The unique combination of functional groups allows for the design of molecules with high specificity and low toxicity, which are essential for effective antiviral treatments.

In addition to its medicinal applications, this compound has found use in materials science and chemical engineering. The presence of multiple functional groups makes it suitable for the preparation of polymers with tailored properties. For instance, researchers have utilized 3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid to synthesize copolymers with improved mechanical strength and thermal stability. These materials have potential applications in coatings, adhesives, and electronic devices.

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid typically involves a multi-step process that includes nitration, reduction, and protection steps. One common synthetic route starts with 2,5-dichloronitrobenzene, which is reduced to 2,5-dichloroaniline using hydrogen gas and a palladium catalyst. The resulting amine is then protected with tert-butyl dicarbonate (Boc2O) to form the Boc-protected derivative. Finally, carboxylation is achieved through a Vilsmeier-Haack reaction or another suitable method.

The purity and quality of 3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid are critical for its successful application in research and development. High-purity samples are typically obtained through recrystallization or column chromatography techniques. Analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to confirm the identity and purity of the compound.

In conclusion, 3-{[(Tert-butoxy)carbonyl]amino}-2,5-dichlorobenzoic acid (CAS No. 1824048-75-0) is a multifunctional organic compound with broad applications in medicinal chemistry, materials science, and chemical engineering. Its unique structural features make it an invaluable intermediate for the synthesis of complex molecules with diverse biological activities and material properties. Ongoing research continues to explore new applications and derivatives of this compound, highlighting its significance in modern scientific advancements.

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